molecular formula C22H15F2N7O B2514238 2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1006304-10-4

2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2514238
CAS RN: 1006304-10-4
M. Wt: 431.407
InChI Key: ADSRDMJKXRMJJB-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide” is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a benzamide group, a pyrazole group, and a pyrimidine group, all of which are common in pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several aromatic rings (benzene, pyrazole, and pyrimidine), amide functionality, and fluorine substituents . These features could influence its reactivity, stability, and interactions with biological targets.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide could undergo hydrolysis or condensation reactions. The aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of fluorine might increase its lipophilicity, influencing its solubility and permeability .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally similar to your compound, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Some indole derivatives have shown anti-inflammatory activity. Compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities .

Antifungal Activity

Benzoylurea derivatives containing a pyrimidine moiety, synthesized using 2,6-difluorobenzamide as a starting material, exhibited moderate to good in vitro antifungal activities against several fungi .

Antibacterial Activity

The same benzoylurea derivatives also showed antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri .

Inhibitory Activity against Succinate Dehydrogenase (SDH)

Molecular docking simulation demonstrated that these benzoylurea derivatives formed hydrogen bonds with SER-17 and SER-39 of succinate dehydrogenase (SDH), providing a possible explanation for the mechanism of action between the target compounds and SDH .

Synthesis of Other Compounds

2,6-Difluorobenzoic acid, a compound structurally similar to your compound, has been used in the synthesis of other compounds such as 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate .

Mechanism of Action

properties

IUPAC Name

2,6-difluoro-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N7O/c1-13-10-18(28-22(32)19-16(23)8-5-9-17(19)24)31(29-13)21-15-11-27-30(20(15)25-12-26-21)14-6-3-2-4-7-14/h2-12H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSRDMJKXRMJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide

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